molecular formula C9H16N4S B8630309 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

Cat. No. B8630309
M. Wt: 212.32 g/mol
InChI Key: UADFSFHCSLKHSB-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

Commercially available 1,3-thiazole-2-carbaldehyde (0.388 mL, 4.42 mmol) and commercially available 4-methyl-1-piperazinamine (0.532 mL, 4.42 mmol) were dissolved in MeOH (20 mL) and cooled to 0° C. Then methyl orange indicator and enough 4M HCl in dioxane was added to keep the reaction mixture acidic and a light pinkish color. Then sodium cyanoborohydride (0.555 g, 8.84 mmol) was added and the reaction was left to stir. The reaction mixture was evaporated to provide crude 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine as a beige-yellow solid (2.2168 g). LCMS: (M+H)+=213.0.
Quantity
0.388 mL
Type
reactant
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.555 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.[CH3:8][N:9]1[CH2:14][CH2:13][N:12]([NH2:15])[CH2:11][CH2:10]1.CN(C1C=CC(N=NC2C=CC(S(O)(=O)=O)=CC=2)=CC=1)C.Cl.C([BH3-])#N.[Na+]>CO.O1CCOCC1>[CH3:8][N:9]1[CH2:14][CH2:13][N:12]([NH:15][CH2:6][C:2]2[S:1][CH:5]=[CH:4][N:3]=2)[CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.388 mL
Type
reactant
Smiles
S1C(=NC=C1)C=O
Name
Quantity
0.532 mL
Type
reactant
Smiles
CN1CCN(CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)N=NC=2C=CC(=CC2)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0.555 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)NCC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2168 g
YIELD: CALCULATEDPERCENTYIELD 236.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.